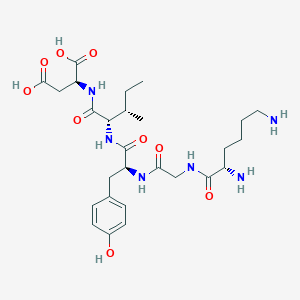![molecular formula C15H9NS4 B12591661 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline CAS No. 649774-46-9](/img/structure/B12591661.png)
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline is a complex organic compound that features a quinoline core fused with a 1,3-dithiol-2-ylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline typically involves the reaction of quinoline derivatives with 1,3-dithiol-2-ylidene intermediates. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the dithiol-2-ylidene moiety. The reaction conditions often include:
Temperature: Room temperature to reflux conditions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Catalysts: Lewis acids such as zinc chloride or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high purity and consistency in the final product.
化学反应分析
Types of Reactions
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学研究应用
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
作用机制
The mechanism by which 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline exerts its effects involves interactions with various molecular targets. In medicinal applications, it may inhibit specific enzymes or disrupt cellular processes by binding to DNA or proteins. The pathways involved often include oxidative stress responses and signal transduction mechanisms.
相似化合物的比较
Similar Compounds
2-(1,3-Dithiol-2-ylidene)malonitrile: Known for its use in organic electronics.
1,3-Dithiol-2-ylidene derivatives: Commonly used in nonlinear optical materials.
Uniqueness
3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline stands out due to its unique combination of a quinoline core and a 1,3-dithiol-2-ylidene moiety, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring high electron mobility and stability.
属性
CAS 编号 |
649774-46-9 |
|---|---|
分子式 |
C15H9NS4 |
分子量 |
331.5 g/mol |
IUPAC 名称 |
3-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]quinoline |
InChI |
InChI=1S/C15H9NS4/c1-2-4-12-10(3-1)7-11(8-16-12)13-9-19-15(20-13)14-17-5-6-18-14/h1-9H |
InChI 键 |
IUMADFQRAQSZIO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CSC(=C4SC=CS4)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


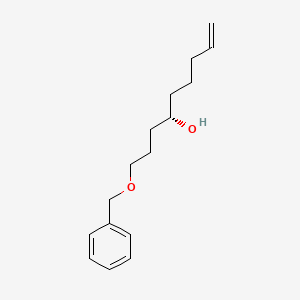

![4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12591590.png)
![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B12591608.png)
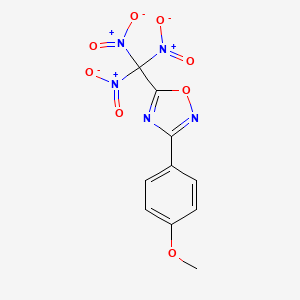
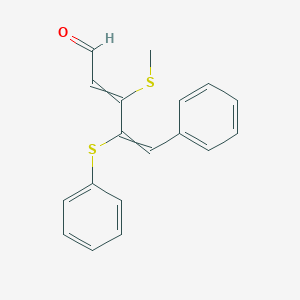
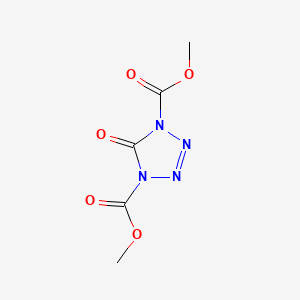
![5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591622.png)
![3-[2-(3-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B12591627.png)
![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)

![Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12591648.png)
